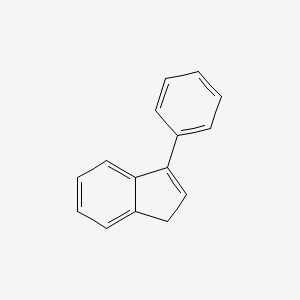

3-Phenyl-1H-indene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92814. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-1H-indene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)15/h1-9,11H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILASZRLOZFHWOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(C2=CC=CC=C21)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00293894 | |

| Record name | 3-Phenyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00293894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1961-97-3 | |

| Record name | 3-Phenylindene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1961-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 92814 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001961973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC92814 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92814 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00293894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Profile of 3-Phenyl-1H-indene: A Technical Guide

An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the aromatic hydrocarbon 3-phenyl-1H-indene, providing a crucial resource for researchers in synthetic chemistry and drug development.

This technical guide presents a comprehensive overview of the key spectroscopic data for this compound, a molecule of interest in organic synthesis and medicinal chemistry. The compilation of its ¹H NMR, ¹³C NMR, IR, and mass spectral data provides a foundational dataset for its identification, characterization, and further application in research and development.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound [1][2]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.60−7.58 | m | 3H | Phenyl H | |

| 7.52 | d | 7.2 | 1H | Indene H |

| 7.46−7.42 | m | 2H | Phenyl H | |

| 7.35-7.23 | m | 3H | Indene H | |

| 6.61 | q | 2.5 | 1H | Indene H (vinyl) |

| 3.53 | d | 2.4 | 2H | Indene CH₂ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound [2]

| Chemical Shift (δ) ppm |

| 145.10 |

| 144.11 |

| 143.95 |

| 136.63 |

| 131.10 |

| 128.84 |

| 128.31 |

| 127.70 |

| 126.29 |

| 124.99 |

| 124.25 |

| 120.45 |

| 38.31 |

Solvent: CDCl₃, Referenced to the solvent signal.

Infrared (IR) Spectroscopy

Due to the limited availability of a published IR spectrum for this compound, the following table presents the expected characteristic absorption bands based on its functional groups.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3100-3000 | Medium | C-H Stretch | Aromatic/Vinylic C-H |

| 2950-2850 | Medium | C-H Stretch | Aliphatic C-H (CH₂) |

| 1600, 1495, 1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1640 | Medium | C=C Stretch | Vinylic C=C |

| 900-675 | Strong | C-H Bend | Aromatic C-H (out-of-plane) |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a prominent molecular ion peak and fragmentation patterns characteristic of aromatic and unsaturated systems.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 192 | High | [M]⁺ (Molecular Ion) |

| 191 | Moderate | [M-H]⁺ |

| 115 | Moderate | [C₉H₇]⁺ (Indenyl cation) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following sections detail the general methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H NMR). The sample is prepared by dissolving approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube.[3] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3] The spectrometer's magnetic field is locked onto the deuterium (B1214612) signal of the solvent to ensure field stability. Shimming is performed to optimize the homogeneity of the magnetic field and improve spectral resolution. For ¹H NMR, standard pulse sequences are used to acquire the free induction decay (FID), which is then Fourier transformed to obtain the spectrum. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra are obtained using a Fourier-transform infrared spectrometer. For solid samples, a small amount of the compound can be finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.[4] Alternatively, a thin film of the sample can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent. For liquid samples, a drop can be placed between two salt plates.[4] The attenuated total reflectance (ATR) technique is also commonly used, where the sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or zinc selenide).[5] A background spectrum of the empty sample compartment or the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum to remove contributions from atmospheric gases (CO₂, H₂O) and the instrument optics.[6] The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC).[2][7][8] In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.[2][7][8] The resulting positive ions are then accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).[9][10] A detector then records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 3. rsc.org [rsc.org]

- 4. Research Collection | ETH Library [research-collection.ethz.ch]

- 5. spectrabase.com [spectrabase.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. 3-Phenyl-1-indanone [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of 3-Phenyl-1H-indene (CAS 1961-97-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic data, and safety information for the compound identified by CAS number 1961-97-3: 3-Phenyl-1H-indene. While initial database inquiries may present conflicting information, authoritative sources definitively identify this CAS number with this compound, a polycyclic aromatic hydrocarbon. This document serves as a centralized resource, presenting quantitative data in structured tables, detailing a validated experimental protocol for its synthesis, and exploring its significance as a key intermediate in the synthesis of potentially bioactive molecules. Visualizations of the synthetic workflow and the therapeutic potential of the indene (B144670) scaffold are provided to support its application in research and drug development.

Chemical Identity and Physical Properties

This compound is a polycyclic aromatic hydrocarbon featuring a phenyl group substituted on an indene core.[1] The indene structure consists of a benzene (B151609) ring fused to a five-membered cyclopentadiene (B3395910) ring.[1] This compound is recognized for its utility as a versatile building block in organic synthesis, particularly as an intermediate for pharmaceuticals and as a component in the flavor and fragrance industry.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1961-97-3 | [1][2] |

| Molecular Formula | C₁₅H₁₂ | [1][2] |

| Molecular Weight | 192.26 g/mol | [2] |

| Appearance | Yellow oil or pale yellow to colorless liquid | [1] |

| Boiling Point | 313.6 °C at 760 mmHg | [1][2] |

| Melting Point | 167 °C | [2] |

| Density | 1.104 g/cm³ | [1][2] |

| Flash Point | 148.6 °C | [1][2] |

| Refractive Index | 1.637 | [1][2] |

| Vapor Pressure | 0.000906 mmHg at 25°C | [1][2] |

| Solubility | Insoluble in water; soluble in acetone, ethanol, and benzene. | [1] |

| LogP | 3.67440 | [2] |

Spectroscopic Data

Structural elucidation of this compound is supported by Nuclear Magnetic Resonance (NMR) spectroscopy. The following data is based on reported experimental findings.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |

| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |

| 7.60–7.58 (m, 3H) | 145.2 |

| 7.52 (d, J = 7.2 Hz, 1H) | 144.8 |

| 7.46–7.42 (m, 2H) | 144.0 |

| 7.37–7.34 (m, 1H) | 136.2 |

| 7.33–7.29 (m, 1H) | 131.0 |

| 7.26–7.23 (m, 1H) | 128.6 |

| 6.56 (t, J = 2.0 Hz, 1H) | 127.8 |

| 3.49 (d, J = 1.6 Hz, 2H) | 127.6 |

| 126.2 | |

| 124.9 | |

| 124.2 | |

| 120.4 | |

| 38.2 | |

| Data sourced from ACS Omega, 2018.[3] |

Synthesis and Experimental Protocols

This compound can be synthesized through various methods, with a notable procedure being the direct arylation of indene. The following protocol provides a detailed methodology for this synthesis.

HMPA-Promoted Direct Arylation of Indene with Phenyl Halides

This method describes the synthesis of this compound from indene and a phenyl halide (fluoride, chloride, or bromide) using lithium diisopropylamide (LDA) and hexamethylphosphoramide (B148902) (HMPA).[3]

Materials:

-

Indene

-

Phenyl halide (e.g., fluorobenzene, chlorobenzene, bromobenzene)

-

Lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene)

-

Hexamethylphosphoramide (HMPA)

-

Anhydrous Tetrahydrofuran (THF)

-

Argon or Nitrogen gas (for inert atmosphere)

-

Standard glassware for organic synthesis (oven-dried)

-

Magnetic stirrer

Procedure:

-

To an oven-dried 25 mL three-necked round-bottomed flask equipped with a magnetic stir bar, add LDA (1.75 mL, 3.5 mmol) under an argon atmosphere.

-

In a separate flask, prepare a solution of indene (1.0 mmol) and HMPA (447.5 mg, 2.5 mmol) in 5 mL of dry THF.

-

Add the indene/HMPA solution dropwise to the LDA-containing flask using a syringe.

-

Stir the resulting mixture for 5 minutes at 25 °C.

-

Prepare a solution of the phenyl halide (1.2 mmol) in 2 mL of dry THF.

-

Add the phenyl halide solution dropwise to the reaction mixture.

-

Allow the reaction to proceed at 25 °C for the time specified for the particular halide (e.g., 2 hours for fluorobenzene).

-

Upon completion, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: petroleum ether) to yield this compound.

Yields:

-

From Fluorobenzene: 81%

-

From Chlorobenzene: 70%

-

From Bromobenzene: 78%

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Biological and Medicinal Chemistry Context

While this compound itself is not widely reported to have direct biological activity, the indene scaffold is a privileged structure in medicinal chemistry.[4] Derivatives of indene have been investigated for a range of therapeutic applications, highlighting the potential of this compound as a key starting material for the development of novel drugs.

The structural rigidity and aromatic character of the indene nucleus make it an attractive framework for designing molecules that can interact with biological targets. Research into indene derivatives has revealed promising activity in several key therapeutic areas:

-

Anticancer Activity: Certain dihydro-1H-indene derivatives have been identified as potent tubulin polymerization inhibitors, binding to the colchicine (B1669291) site and exhibiting anti-angiogenic and antitumor effects.

-

Neuroprotective Activity: Indene-based compounds, such as 1H-indene-2-carboxamides, have been designed as multi-targeted agents for Alzheimer's disease, showing inhibitory activity against acetylcholinesterase (AChE).

-

Anti-inflammatory and Antimycobacterial Potential: The broader class of indene and indole (B1671886) analogs has shown promise in these areas, suggesting that the this compound scaffold could be functionalized to develop new agents for these conditions.[1]

Logical Relationship Diagram: Therapeutic Potential of the Indene Scaffold

Caption: Therapeutic potential derived from the this compound scaffold.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as a flammable liquid.[1]

-

Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Keep away from sources of ignition.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

In case of contact:

-

Skin: Wash off with soap and plenty of water.

-

Eyes: Rinse cautiously with water for several minutes.

-

Inhalation: Move person into fresh air.

-

Ingestion: Rinse mouth with water. Seek medical attention if you feel unwell.

-

Always consult the material safety data sheet (MSDS) provided by the supplier for complete and detailed safety information.

Conclusion

This compound (CAS 1961-97-3) is a valuable chemical intermediate with well-defined physical and chemical properties. While it does not have significant reported intrinsic biological activity, its core indene structure is a key component in a variety of derivatives exhibiting promising pharmacological activities, including anticancer and neuroprotective effects. The synthetic protocols for its preparation are well-established, making it a readily accessible starting material for medicinal chemistry campaigns. This guide provides essential technical information for researchers and drug development professionals interested in utilizing this compound as a scaffold for the discovery of novel therapeutic agents.

References

The Methylene Bridge of 3-Phenyl-1H-indene: A Hub of Reactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The compound 3-phenyl-1H-indene is a polycyclic aromatic hydrocarbon characterized by a benzene (B151609) ring fused to a five-membered ring, with a phenyl group substituted at the 3-position. The reactivity of this molecule is largely dominated by the methylene (B1212753) group (-CH2-) at the 1-position. This guide provides a detailed exploration of the chemical behavior of this functional group, focusing on its acidity and subsequent reactions, which are of significant interest in organic synthesis and the development of novel therapeutics.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential for its application in synthetic chemistry. Key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 1961-97-3 | [1] |

| Molecular Formula | C₁₅H₁₂ | [1] |

| Molecular Weight | 192.26 g/mol | [1] |

| Appearance | Pale yellow to colorless liquid or oil | |

| Boiling Point | 313.6 °C at 760 mmHg | |

| Density | 1.104 g/cm³ | |

| Solubility | Insoluble in water; soluble in organic solvents like acetone, ethanol, and benzene. |

The Acidic Nature of the Methylene Group

The most significant characteristic of the methylene group in this compound is the acidity of its protons. Deprotonation of this group leads to the formation of the 3-phenylindenyl anion, a highly stabilized conjugate base.

This acidity allows for the facile generation of the 3-phenylindenyl anion using a variety of strong bases, which can then be used as a potent nucleophile in a range of chemical transformations.

References

The Electronic and Steric Effects of the Phenyl Substituent in Indene

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed examination of the dual electronic and steric nature of the phenyl substituent when attached to an indene (B144670) core. It covers the theoretical underpinnings, impact on reactivity and selectivity, quantitative data, and practical experimental considerations.

Introduction

The indene framework is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous bioactive molecules and functional materials. Substitution on the indene ring is a primary strategy for modulating the physicochemical and biological properties of these compounds. The phenyl group is one of the most common and influential substituents employed. Its effects are multifaceted, arising from a combination of its electronic character and significant steric bulk. Understanding these dual effects is critical for the rational design of novel indene derivatives, predicting their reactivity, and optimizing their function, whether in a biological system or a material application. This whitepaper offers a comprehensive analysis of these effects, supported by quantitative data, experimental protocols, and logical diagrams to guide researchers in the field.

Electronic Effects of the Phenyl Substituent

The electronic influence of a phenyl group is complex, as it can act as both an electron-withdrawing and an electron-donating group through different mechanisms.

Inductive and Resonance Effects

The carbon atoms of a phenyl ring are sp²-hybridized, making them more electronegative than sp³-hybridized carbons. This results in the phenyl group exerting an electron-withdrawing inductive effect (-I) , which decreases the electron density of the atom it is attached to.[1] Concurrently, the π-system of the phenyl ring allows it to participate in resonance (or mesomeric) effects . It can either donate (+M) or withdraw (-M) electrons via resonance, depending on the electronic demands of the molecular system it is part of.[1] This dual nature governs the overall electronic impact on the indene scaffold.

Impact on Reactivity

The net electronic effect influences the reactivity of the indene system. For instance, substituents on the phenyl ring itself can modulate the reactivity of the entire molecule. In the palladium-catalyzed synthesis of substituted indenes, substrates with either electron-withdrawing or electron-donating groups on the phenyl ring demonstrated excellent reactivity.[2] In other synthetic routes, the presence of electron-donating groups on an interacting phenyl moiety can lead to higher reaction rates, while electron-deficient rings may result in lower yields.[3][4]

Probing Electronic Effects with Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating these electronic interactions. Specifically, ¹³C NMR chemical shifts can reveal changes in the electron density at specific carbon atoms. Studies on substituted phenyl benzoates have shown that electron-withdrawing substituents on one phenyl ring systematically alter the sensitivity of the carbonyl carbon to electronic effects from the other ring, a principle that extends to other bridged phenyl systems.[5]

Steric Effects of the Phenyl Substituent

The phenyl group is a sterically demanding substituent, and its size and shape play a crucial role in dictating molecular conformation and reaction outcomes.

Quantifying Steric Hindrance

The steric size of a substituent can be quantified using various parameters, most notably the cyclohexane (B81311) A-value, which measures the energetic preference for an equatorial versus an axial position. The phenyl group has an A-value of approximately 3.0 kcal/mol, making it significantly larger than a methyl group (1.7 kcal/mol) but smaller than a tert-butyl group (>4 kcal/mol).[6][7] This places the phenyl group in the category of a relatively large substituent.[7]

Influence on Reaction Selectivity

Steric hindrance from the phenyl group can be a deciding factor in the regioselectivity and stereoselectivity of a reaction.

-

Regioselectivity: In certain rhodium-catalyzed reactions to form indene derivatives, the regiochemical outcome is dependent on the steric nature of the substituents involved.[8]

-

Reaction Yield: In some palladium-catalyzed processes, increasing the steric hindrance of the phenyl group can disfavor the reaction, leading to a significant drop in product yield.[2]

-

Stereoselectivity: The bulk of the phenyl group can block a specific face of the indene molecule, directing an incoming reagent to the opposite, less hindered face, thereby controlling the stereochemistry of the product.[9]

The interplay between steric and electronic effects is fundamental to controlling the synthesis and properties of phenyl-substituted indenes. The following diagram illustrates this logical relationship.

Caption: Logical flow of phenyl substituent effects on reaction outcomes.

Quantitative Data Summary

The following tables summarize key quantitative data related to the effects of the phenyl substituent.

Table 1: Steric and Electronic Parameters of Phenyl and Other Substituents

| Substituent | Cyclohexane A-value (kcal/mol) | Hammett Constant (σₚ) | Description |

|---|---|---|---|

| -H | 0.0 | 0.00 | Reference |

| -CH₃ | 1.7 | -0.17 | Small, Electron-Donating |

| -C₆H₅ (Phenyl) | 3.0 [6][7] | +0.01 | Bulky, Weakly Withdrawing |

| -C(CH₃)₃ | >4.0 | -0.20 | Very Bulky, Donating |

| -Cl | 0.43 | +0.23 | Small, Electron-Withdrawing |

| -NO₂ | 1.1 | +0.78 | Small, Strongly Withdrawing |

Table 2: Representative Reaction Yields in the Synthesis of Phenyl-Substituted Indenes

| Reaction Type | Phenyl Substituent Details | Yield (%) | Reference |

|---|---|---|---|

| Pd-catalyzed Double Heck | 2-bromo-styrene + diphenylacetylene (B1204595) | 92% | [2] |

| Pd-catalyzed Double Heck | 2-bromo-styrene + (4-methoxyphenyl)phenylacetylene | 85% | [2] |

| Cu-catalyzed N-arylation | 2-chloro-N-phenyl-N'-benzylidenehydrazine | 60% | [10] |

| Nazarov-type Cyclization | Reaction with p-methoxyphenyl lithium | 85% | [3] |

| Nazarov-type Cyclization | Reaction with p-fluorophenyl lithium | 65% |[3] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis of phenyl-substituted indenes.

Protocol: Pd-Catalyzed Intermolecular Double Heck Reaction[2]

This method provides an efficient route to tri-substituted indenes from readily available starting materials.

-

Reaction Setup: To a 10 mL Schlenk tube, add the substituted 2-bromostyrene (B128962) (0.30 mmol, 1.0 equiv.), diphenylacetylene (0.36 mmol, 1.2 equiv.), Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.015 mmol, 0.05 equiv.), dppf (1,1'-Bis(diphenylphosphino)ferrocene, 0.03 mmol, 0.1 equiv.), and potassium hydroxide (B78521) (KOH, 0.60 mmol, 2.0 equiv.).

-

Solvent Addition: Add 1.5 mL of deionized water to the tube.

-

Reaction Conditions: Seal the tube and place it in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for the time specified by reaction monitoring (typically 12-24 hours).

-

Work-up: After cooling to room temperature, add 10 mL of ethyl acetate and 10 mL of water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica (B1680970) gel to afford the desired substituted indene.

The general workflow for synthesis and characterization is depicted below.

Caption: General experimental workflow for synthesis and purification.

Protocol: Copper-Catalyzed Intramolecular N-Arylation[10]

This protocol is useful for synthesizing N-phenyl substituted indazole derivatives, which share structural motifs with indenes.

-

Reactant Preparation: In a reaction vessel, combine the appropriate o-chlorinated arylhydrazone (0.5 mmol), Copper(I) iodide (CuI, 20 mol %), potassium hydroxide (KOH, 200 mol %), and 1,10-phenanthroline (B135089) (22 mol %).

-

Solvent Addition: Add 2.5 mL of dimethylformamide (DMF).

-

Reaction Conditions: Stir the mixture at 120 °C for 12-48 hours, monitoring the reaction by TLC.

-

Isolation: Upon completion, cool the reaction mixture. Perform an appropriate aqueous work-up and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic extracts, concentrate, and purify by column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent system) to yield the N-phenyl indazole product.[10]

Implications for Drug Development

The electronic and steric properties of a phenyl substituent on an indene core are not merely academic; they have profound consequences in drug design. The size and shape of the molecule determine how well it fits into the binding pocket of a target protein (a steric consideration). The electronic distribution across the molecule influences its ability to form key interactions (e.g., hydrogen bonds, π-π stacking, cation-π interactions) with the protein, which is critical for binding affinity.

Caption: Role of substituent effects in the drug design process.

Furthermore, these properties affect the ADME (Absorption, Distribution, Metabolism, Excretion) profile of a drug candidate. For example, the lipophilicity introduced by the phenyl group can enhance membrane permeability but may also increase metabolic susceptibility or decrease aqueous solubility. A careful balance of steric and electronic factors is therefore essential to achieving both high potency and favorable drug-like properties.

Conclusion

The phenyl substituent exerts a powerful and complex influence on the indene scaffold through a combination of electronic and steric effects. Its inductive electron withdrawal and potential for resonance interaction modulate the reactivity and electronic landscape of the molecule. Simultaneously, its significant steric bulk directs the stereochemical and regiochemical course of reactions and is a key determinant of molecular recognition in biological systems. A thorough understanding and strategic application of these principles, guided by the quantitative and methodological data presented herein, are indispensable for researchers aiming to design and synthesize novel indene derivatives for advanced applications in science and medicine.

References

- 1. quora.com [quora.com]

- 2. Pd-catalyzed intermolecular consecutive double Heck reaction “on water” under air: facile synthesis of substituted indenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Kinetics of Different Substituted Phenolic Compounds’ Aqueous OH Oxidation in Atmosphere | MDPI [mdpi.com]

- 5. Evidence of substituent-induced electronic interplay. Effect of the remote aromatic ring substituent of phenyl benzoates on the sensitivity of the carbonyl unit to electronic effects of phenyl or benzoyl ring substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Indene synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Core Motif: An In-depth Technical Guide to the Discovery and Synthesis of 3-Phenyl-1H-indene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-phenyl-1H-indene core is a privileged scaffold in medicinal chemistry and materials science, appearing in a range of biologically active molecules and functional materials. Its synthesis has evolved significantly from early twentieth-century organometallic reactions to sophisticated, modern transition-metal-catalyzed methodologies. This technical guide provides a comprehensive overview of the discovery and historical development of this compound synthesis, offering detailed experimental protocols for key transformations and a comparative analysis of various synthetic routes.

Historical Perspective: The Dawn of Phenylindene Synthesis

The initial synthesis of this compound is intrinsically linked to the advent of Grignard reagents in the early 1900s. This new class of organomagnesium compounds provided a powerful tool for the formation of carbon-carbon bonds, paving the way for the construction of complex aromatic frameworks.

The Classic Grignard Route: A Two-Step Approach

The pioneering and most classical method for the preparation of this compound involves a two-step sequence starting from 1-indanone (B140024). This approach hinges on the nucleophilic addition of a phenyl group to the carbonyl carbon of 1-indanone, followed by the elimination of water to introduce the endocyclic double bond.

The first step is a Grignard reaction between 1-indanone and phenylmagnesium bromide. The phenyl Grignard reagent, prepared from bromobenzene (B47551) and magnesium metal, acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 1-indanone to form a tertiary alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield 1-phenyl-1-indanol.

The second step involves the acid-catalyzed dehydration of 1-phenyl-1-indanol. Protonation of the hydroxyl group by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, converts it into a good leaving group (water). Departure of the water molecule generates a resonance-stabilized carbocation. Subsequent deprotonation from the adjacent carbon atom of the five-membered ring leads to the formation of the thermodynamically stable this compound.

Modern Synthetic Methodologies: A Paradigm Shift

While the Grignard-based synthesis remains a fundamental and instructive approach, the latter half of the 20th century and the dawn of the 21st century witnessed the emergence of more efficient and versatile methods, largely driven by the development of transition-metal catalysis. These modern techniques offer improved yields, functional group tolerance, and regioselectivity.

Transition-Metal Catalyzed Cross-Coupling Reactions

Heck Coupling: The Heck reaction, a palladium-catalyzed cross-coupling of an aryl halide with an alkene, has been adapted for the synthesis of phenylindenes. While not a direct route to this compound from indene (B144670) itself, it can be employed to construct the phenyl-substituted indene framework from appropriately functionalized precursors.

Suzuki Coupling: The Suzuki coupling, which involves the palladium-catalyzed reaction of an organoboron compound with an organohalide, offers a powerful method for creating the C-C bond between the indene and phenyl moieties. For instance, the coupling of an indenyl boronic acid derivative with a phenyl halide, or vice versa, can be a viable strategy.

Direct Arylation of Indene

More recently, direct C-H arylation has emerged as a highly atom-economical and efficient method for the synthesis of 3-arylindenes. This approach avoids the pre-functionalization of the indene starting material. For example, the palladium-catalyzed direct arylation of indene with aryl halides or the use of strong bases to promote the arylation with aryl fluorides have been reported.[1]

Quantitative Data Summary

The following tables summarize quantitative data for the different synthetic approaches to this compound and its derivatives, allowing for a comparative assessment of their efficiencies.

| Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Classic Grignard Route | 1-Indanone, Phenylmagnesium Bromide | - | Diethyl ether | Reflux | Not specified | Historical |

| Dehydration | 1-Phenyl-1-indanol | H₂SO₄ or p-TsOH | Toluene | Reflux | Good to high | General Knowledge |

| Direct Arylation | Indene, Fluorobenzene | LDA/HMPA | THF | Room Temp | 81 | [1] |

Table 1: Comparison of synthetic methods for this compound.

Experimental Protocols

Classic Synthesis: this compound via Grignard Reaction and Dehydration

This protocol describes a representative procedure based on established chemical principles.

Step 1: Synthesis of 1-Phenyl-1-indanol

-

Materials: Magnesium turnings, anhydrous diethyl ether, bromobenzene, 1-indanone, hydrochloric acid (aq.).

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, which is evident by the formation of a cloudy solution and gentle refluxing.

-

After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

The reaction mixture is cooled to 0 °C in an ice bath.

-

A solution of 1-indanone in anhydrous diethyl ether is added dropwise with stirring.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution, followed by extraction with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 1-phenyl-1-indanol.

-

Step 2: Dehydration of 1-Phenyl-1-indanol to this compound

-

Materials: 1-Phenyl-1-indanol, p-toluenesulfonic acid monohydrate (or concentrated sulfuric acid), toluene.

-

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the crude 1-phenyl-1-indanol in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate.

-

The mixture is heated to reflux, and the water formed during the reaction is collected in the Dean-Stark trap.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and washed with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.

-

Modern Synthesis: Direct Arylation of Indene

The following is a generalized protocol based on a reported procedure.[1]

-

Materials: Indene, fluoroarene, lithium diisopropylamide (LDA), hexamethylphosphoramide (B148902) (HMPA), tetrahydrofuran (B95107) (THF).

-

Procedure:

-

To a solution of indene and the fluoroarene in THF at room temperature is added a solution of LDA in THF.

-

HMPA is then added to the reaction mixture.

-

The reaction is stirred at room temperature for a specified time (e.g., 30 minutes).

-

The reaction is quenched with water and extracted with an organic solvent.

-

The combined organic layers are dried and concentrated.

-

The product is purified by column chromatography.

-

Visualizing the Chemistry: Reaction Mechanisms and Workflows

To better illustrate the chemical transformations and logical flows, the following diagrams are provided in the DOT language for Graphviz.

Conclusion

The synthesis of this compound provides a compelling narrative of the evolution of organic synthesis. From the foundational Grignard reactions that first enabled its creation to the sophisticated and efficient transition-metal-catalyzed methods of the modern era, the approaches to this important structural motif have continually advanced. For researchers and professionals in drug development and materials science, a thorough understanding of this synthetic history and the array of available methodologies is crucial for the rational design and efficient production of novel molecules based on the this compound scaffold. The continued development of catalytic systems promises even more elegant and sustainable routes to this valuable compound and its derivatives in the future.

References

Theoretical and Computational Deep Dive into 3-Phenyl-1H-Indene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenyl-1H-indene stands as a significant scaffold in medicinal chemistry and materials science. A thorough understanding of its structural, electronic, and spectroscopic properties at a molecular level is paramount for the rational design of novel derivatives with tailored functionalities. This technical guide provides an in-depth analysis of this compound through rigorous computational studies. Utilizing Density Functional Theory (DFT), this paper presents a comprehensive dataset including optimized molecular geometry, predicted infrared (IR) and nuclear magnetic resonance (NMR) spectra, and key electronic properties. All computational methodologies are detailed to ensure reproducibility and to serve as a practical protocol for researchers. The presented data offers a foundational resource for further in-silico and experimental investigations into this versatile molecule.

Introduction

The indene (B144670) framework, a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentene (B43876) ring, is a prevalent structural motif in numerous biologically active compounds and functional materials. The introduction of a phenyl substituent at the 3-position of the 1H-indene core gives rise to this compound, a molecule with significant potential for derivatization in drug discovery programs. Phenyl-indene derivatives have been explored for their potential biological activities, making the parent molecule a crucial subject for fundamental computational characterization.

Theoretical and computational chemistry provide powerful tools to elucidate the intrinsic properties of molecules, offering insights that can guide synthetic efforts and the development of structure-activity relationships (SAR). By employing quantum chemical methods, it is possible to predict molecular geometries, vibrational frequencies, NMR chemical shifts, and electronic characteristics with a high degree of accuracy. This guide focuses on the application of Density Functional Theory (DFT) to comprehensively characterize this compound, providing a valuable repository of data for the scientific community.

Computational Methodology

The theoretical data presented in this guide were obtained through a systematic computational protocol. All calculations were performed using a standard quantum chemistry software package.

2.1. Geometry Optimization

The initial 3D structure of this compound was constructed using molecular modeling software. A full geometry optimization was then performed in the gas phase using Density Functional Theory (DFT). The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional was employed in conjunction with the 6-31G(d,p) basis set. This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules. The convergence criteria for the geometry optimization were set to the software's default values, ensuring that a true energy minimum was located on the potential energy surface.

2.2. Frequency Calculations

Following the geometry optimization, a vibrational frequency analysis was carried out at the same B3LYP/6-31G(d,p) level of theory. The absence of imaginary frequencies confirmed that the optimized structure corresponds to a local minimum. The calculated harmonic frequencies were used to predict the infrared (IR) spectrum of this compound.

2.3. NMR Chemical Shift Prediction

The prediction of ¹H and ¹³C NMR chemical shifts was achieved using the Gauge-Independent Atomic Orbital (GIAO) method. This calculation was performed on the previously B3LYP/6-31G(d,p) optimized geometry. The shielding tensors were calculated, and the chemical shifts were referenced against tetramethylsilane (B1202638) (TMS), which was also calculated at the same level of theory.

2.4. Electronic Properties Analysis

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were obtained from the DFT calculations. These frontier molecular orbitals are crucial in determining the electronic transport properties and reactivity of the molecule. The molecular electrostatic potential (MEP) was also calculated to visualize the charge distribution and identify regions of electrophilic and nucleophilic reactivity.

Computational Workflow

The logical flow of the computational studies performed on this compound is depicted in the following diagram.

Results and Discussion

4.1. Optimized Molecular Geometry

The DFT calculations yielded an optimized, low-energy structure for this compound. The key geometrical parameters, including selected bond lengths, bond angles, and dihedral angles, are summarized in the tables below. These parameters provide a precise three-dimensional representation of the molecule's ground state conformation.

Table 1: Selected Calculated Bond Lengths for this compound

| Atom 1 | Atom 2 | Bond Length (Å) |

| C1 | C2 | 1.508 |

| C2 | C3 | 1.352 |

| C3 | C3a | 1.465 |

| C3a | C4 | 1.408 |

| C4 | C5 | 1.385 |

| C5 | C6 | 1.403 |

| C6 | C7 | 1.386 |

| C7 | C7a | 1.409 |

| C7a | C3a | 1.420 |

| C7a | C1 | 1.512 |

| C3 | C8 | 1.478 |

| C8 | C9 | 1.402 |

| C8 | C13 | 1.402 |

Table 2: Selected Calculated Bond Angles for this compound

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C2 | C1 | C7a | 103.1 |

| C1 | C2 | C3 | 111.9 |

| C2 | C3 | C3a | 111.4 |

| C3 | C3a | C7a | 108.7 |

| C3a | C7a | C1 | 104.9 |

| C4 | C3a | C7a | 119.3 |

| C5 | C4 | C3a | 119.5 |

| C6 | C5 | C4 | 121.0 |

| C7 | C6 | C5 | 120.9 |

| C3a | C7a | C7 | 119.1 |

| C2 | C3 | C8 | 125.3 |

| C3a | C3 | C8 | 123.3 |

Table 3: Selected Calculated Dihedral Angles for this compound

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

| C7a | C1 | C2 | C3 | -11.9 |

| C1 | C2 | C3 | C3a | 1.5 |

| C2 | C3 | C3a | C7a | 8.8 |

| C3 | C3a | C7a | C1 | -12.3 |

| C2 | C3 | C8 | C9 | -143.5 |

| C3a | C3 | C8 | C13 | -144.2 |

4.2. Predicted Vibrational Spectrum

The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum. The most significant vibrational modes are tabulated below, with their corresponding frequencies and assignments. This data can be invaluable for the interpretation of experimental IR spectra of this compound and its derivatives.

Table 4: Major Predicted Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Assignment |

| 3088 | 15.4 | Aromatic C-H Stretch |

| 3065 | 12.8 | Aromatic C-H Stretch |

| 2925 | 18.2 | Aliphatic C-H Stretch |

| 1605 | 25.1 | Aromatic C=C Stretch |

| 1495 | 30.5 | Aromatic C=C Stretch |

| 1450 | 22.8 | CH₂ Scissoring |

| 760 | 45.7 | Aromatic C-H Out-of-Plane Bend |

| 700 | 52.3 | Aromatic C-H Out-of-Plane Bend |

4.3. Predicted NMR Spectra

The GIAO calculations provide theoretical predictions for the ¹H and ¹³C NMR chemical shifts. These values are presented in the tables below and are compared with available experimental data to validate the computational approach. The good correlation between the calculated and experimental values underscores the reliability of the chosen theoretical model.

Table 5: Predicted and Experimental ¹H NMR Chemical Shifts (ppm) for this compound

| Atom | Calculated (ppm) | Experimental (ppm)[1] |

| H on C1 (2H) | 3.52 | 3.49 |

| H on C2 (1H) | 6.61 | 6.56 |

| H on C4 (1H) | 7.55 | 7.52 |

| H on C5 (1H) | 7.28 | 7.26 |

| H on C6 (1H) | 7.35 | 7.33 |

| H on C7 (1H) | 7.25 | 7.23 |

| Phenyl H (ortho, 2H) | 7.62 | 7.60 |

| Phenyl H (meta, 2H) | 7.48 | 7.46 |

| Phenyl H (para, 1H) | 7.39 | 7.37 |

Table 6: Predicted and Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Calculated (ppm) | Experimental (ppm)[1] |

| C1 | 38.5 | 38.2 |

| C2 | 131.5 | 131.0 |

| C3 | 144.2 | 144.0 |

| C3a | 145.5 | 145.2 |

| C4 | 120.8 | 120.4 |

| C5 | 124.5 | 124.2 |

| C6 | 126.6 | 126.2 |

| C7 | 125.2 | 124.9 |

| C7a | 145.1 | 144.8 |

| Phenyl C (ipso) | 136.5 | 136.2 |

| Phenyl C (ortho) | 127.9 | 127.8 |

| Phenyl C (meta) | 128.9 | 128.6 |

| Phenyl C (para) | 128.0 | 127.6 |

4.4. Electronic Properties

The frontier molecular orbitals, HOMO and LUMO, are key indicators of a molecule's reactivity. The calculated energies for these orbitals and the resulting HOMO-LUMO gap are presented below. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 7: Calculated Electronic Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -5.89 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap | 4.64 |

The molecular electrostatic potential (MEP) map visually represents the charge distribution. For this compound, the MEP would indicate electron-rich regions (negative potential) around the pi-systems of the aromatic rings, suggesting these are likely sites for electrophilic attack. Conversely, the regions around the hydrogen atoms would show a positive potential.

Conclusion

This technical guide has presented a comprehensive theoretical and computational study of this compound. By employing DFT calculations with the B3LYP functional and 6-31G(d,p) basis set, we have provided a detailed dataset of its optimized geometry, predicted IR and NMR spectra, and fundamental electronic properties. The strong agreement between the predicted and available experimental NMR data validates the computational protocol employed.

The data and methodologies outlined herein serve as a foundational resource for researchers in medicinal chemistry, materials science, and related fields. This computational characterization can aid in the interpretation of experimental data, guide the synthesis of new this compound derivatives, and facilitate the development of predictive QSAR models for this important class of molecules.

References

An In-depth Technical Guide to the Physical Properties of 3-Phenyl-1H-indene

This guide provides a detailed overview of the physical properties of 3-phenyl-1H-indene, with a specific focus on its melting and boiling points. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Core Physical Properties

This compound is an aromatic hydrocarbon with the molecular formula C₁₅H₁₂. Its physical characteristics are crucial for its handling, purification, and application in various chemical syntheses.

Quantitative Data Summary

The table below summarizes the key physical properties of this compound gathered from various sources. It is important to note that some discrepancies exist in the reported values in the literature.

| Physical Property | Value | Source |

| Melting Point | 167 °C | [1] |

| Boiling Point | 313.6 °C at 760 mmHg | [1][2] |

| Density | 1.104 g/cm³ | [1][2] |

| Flash Point | 148.6 °C | [1][2] |

| Molecular Weight | 192.26 g/mol | |

| Appearance | Yellow oil | [3] |

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail the general methodologies for measuring the melting and boiling points of a compound like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. A common and reliable method for this determination is the capillary tube method.

Methodology:

-

Sample Preparation: A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: The capillary tube is placed in a melting point apparatus, such as a Büchi B-540, which consists of a heated block or oil bath with a thermometer or an electronic temperature sensor.[3]

-

Heating: The sample is heated at a steady, slow rate (typically 1-2 °C per minute) to ensure thermal equilibrium between the sample and the heating medium.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the clear point) are recorded. The melting point is reported as this range. For a pure substance, this range is typically narrow.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. For non-volatile compounds like this compound, distillation is the standard method for determining the boiling point at a given pressure.

Methodology:

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask containing the liquid sample and boiling chips, a condenser, a thermometer placed at the vapor outlet, and a receiving flask.

-

Heating: The distillation flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.

-

Temperature Reading: The temperature is recorded when it becomes constant. This stable temperature is the boiling point of the liquid at the ambient atmospheric pressure.

-

Pressure Correction: Since the boiling point is dependent on pressure, the atmospheric pressure at the time of the experiment is recorded. If the determination is not performed at standard pressure (760 mmHg), the boiling point can be corrected using a nomograph or the Clausius-Clapeyron equation.

Visualized Workflow

The following diagram illustrates the general workflow for the characterization of a synthesized chemical compound, including the determination of its physical properties.

Caption: Workflow for Synthesis and Physical Property Determination.

References

Solubility Profile of 3-Phenyl-1H-indene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-phenyl-1H-indene, a polycyclic aromatic hydrocarbon with applications in organic synthesis, particularly as an intermediate in the pharmaceutical and fragrance industries.[1] Due to the limited availability of specific quantitative solubility data in public literature, this document outlines a predicted solubility profile based on the known properties of the parent compound, indene (B144670), and the structural features of this compound. Furthermore, this guide details a standardized experimental protocol for the quantitative determination of its solubility, enabling researchers to generate precise data for their specific applications.

Introduction

This compound (C₁₅H₁₂) is a pale yellow to colorless liquid at room temperature.[1] Its molecular structure, featuring a non-polar phenyl group attached to the indene scaffold, governs its solubility behavior. The fundamental principle of "like dissolves like" is central to understanding its solubility profile. As a non-polar aromatic hydrocarbon, this compound is anticipated to be readily soluble in a variety of organic solvents while remaining insoluble in water.[1] This guide serves to provide a detailed predictive analysis of its solubility and a practical methodology for its experimental determination.

Predicted Solubility Profile

The solubility of this compound in a range of common organic solvents is predicted based on the known solubility of indene and the structural contribution of the phenyl group. Indene itself is soluble in most organic solvents such as benzene, alcohol, and ether, and insoluble in water.[2] The addition of a phenyl group is expected to enhance its affinity for non-polar and aromatic solvents.

Table 1: Predicted Solubility Profile of this compound in Various Organic Solvents

| Solvent | Solvent Polarity | Predicted Solubility | Rationale |

| Non-Polar Solvents | |||

| Hexane | Non-polar | High | "Like dissolves like"; both are non-polar hydrocarbons, leading to favorable van der Waals interactions. |

| Toluene | Non-polar (Aromatic) | High | Both solute and solvent are aromatic, facilitating favorable π-π stacking interactions. |

| Benzene | Non-polar (Aromatic) | High | Similar to toluene, the aromatic nature of both compounds promotes solubility.[1] |

| Carbon Tetrachloride | Non-polar | High | A non-polar solvent capable of effectively solvating non-polar aromatic compounds. |

| Slightly Polar Solvents | |||

| Diethyl Ether | Slightly Polar | High | A versatile solvent capable of dissolving many non-polar to moderately polar compounds. |

| Chloroform | Slightly Polar | High | Effective at dissolving a wide range of organic compounds. |

| Dichloromethane | Slightly Polar | High | A common solvent for a wide array of organic solutes. |

| Polar Aprotic Solvents | |||

| Acetone | Polar Aprotic | High | While polar, acetone's structure allows for the dissolution of many non-polar compounds.[1] |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to High | A good solvent for a range of organic molecules. |

| Acetonitrile | Polar Aprotic | Moderate | The higher polarity may slightly reduce its effectiveness compared to less polar solvents. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Low to Moderate | The high polarity of DMSO limits its ability to solvate non-polar hydrocarbons. |

| Polar Protic Solvents | |||

| Ethanol (B145695) | Polar Protic | Moderate | The presence of a non-polar ethyl chain allows for some interaction with the solute, though the polar hydroxyl group reduces overall compatibility.[1] |

| Methanol | Polar Protic | Low | The increased polarity compared to ethanol further limits its solvating power for non-polar solutes. |

| Water | Polar Protic | Insoluble | The highly polar nature of water and its strong hydrogen bonding network prevent the dissolution of the non-polar this compound.[1] |

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of this compound in a specific organic solvent at a given temperature.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled water bath or shaker

-

Vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Oven

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solute should be visible.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to prevent precipitation.

-

Immediately filter the solution using a syringe filter into a pre-weighed, clean, and dry volumetric flask. This step is crucial to remove any undissolved microparticles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact volume of the filtered saturated solution.

-

Place the volumetric flask in a fume hood and gently evaporate the solvent using a stream of inert gas (e.g., nitrogen) or by placing it in a vacuum oven at a temperature below the boiling point of the solute.

-

Once the solvent has completely evaporated, place the flask in an oven at a moderate temperature (e.g., 60°C) for a sufficient time to remove any residual solvent.

-

Cool the flask in a desiccator to room temperature and weigh it on the analytical balance.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty flask from the final mass of the flask with the dried residue.

-

The solubility can then be expressed in various units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

Solubility (g/100mL) = (Mass of residue (g) / Volume of solution withdrawn (mL)) x 100

-

Visualization of a Relevant Workflow

While no specific signaling pathways involving this compound are documented, its synthesis is a key process for its application. The following diagram illustrates a generalized workflow for the synthesis of 3-arylindenes, a class of compounds to which this compound belongs.

Caption: A generalized workflow for the synthesis of 3-arylindenes.

Conclusion

This technical guide provides a foundational understanding of the solubility profile of this compound in a variety of organic solvents. While quantitative data remains to be experimentally determined, the provided predictions based on chemical principles offer valuable guidance for solvent selection in research and development. The detailed experimental protocol equips scientists with a robust method to generate precise solubility data, which is crucial for the effective use of this compound in its various applications.

References

Methodological & Application

Application Notes and Protocols: 3-Phenyl-1H-indene as a Ligand Precursor in Catalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-phenyl-1H-indene as a precursor for synthesizing ansa-metallocene catalysts, specifically focusing on their application in olefin polymerization. Detailed protocols for the synthesis of a representative catalyst and its use in ethylene (B1197577)/1-hexene (B165129) copolymerization are provided, along with key performance data.

Introduction

This compound is a valuable precursor for the synthesis of indenyl-based ligands, which are crucial components of ansa-metallocene catalysts. These catalysts, particularly those of Group 4 metals like zirconium, are highly effective in olefin polymerization, allowing for precise control over polymer properties such as molecular weight, molecular weight distribution (MWD), and comonomer incorporation. The phenyl substituent at the 3-position of the indene (B144670) framework influences the electronic and steric properties of the resulting catalyst, thereby affecting its catalytic activity and the characteristics of the produced polymer. This document outlines the synthesis of a dimethylsilyl-bridged bis(3-phenylindenyl)zirconium dichloride catalyst and its application in copolymerizing ethylene and 1-hexene.

Data Presentation

The catalytic performance of a representative ansa-metallocene derived from a this compound derivative, rac-[bis(3-phenyl-6-tert-butylinden-1-yl)dimethylsilyl]zirconium dichloride, in ethylene/1-hexene copolymerization is summarized below. This data is adapted from a study on a closely related catalyst and serves as a strong indicator of the potential performance of catalysts derived from this compound.[1][2][3][4]

| Catalyst | 1-Hexene Conc. (mol/L) | Activity (kg polymer / (g catalyst · h)) | M_w ( kg/mol ) | MWD (M_w/M_n) | 1-Hexene Incorporation (mol%) | T_m (°C) |

| meso-isomer | 0.05 | 1850 | 110 | 2.5 | 1.8 | 125.1 |

| rac-isomer | 0.05 | 650 | 180 | 2.3 | 2.5 | 122.3 |

| meso-isomer | 0.20 | 2400 | 95 | 2.6 | 4.5 | 115.4 |

| rac-isomer | 0.20 | 800 | 150 | 2.4 | 5.8 | 110.1 |

Reaction Conditions: 25 mL heptane (B126788), [Zr] = 10 µM, Al_MAO/Zr = 1000, T = 70 °C, Ethylene pressure = 15 bar, Time = 15 min.[1]

Experimental Protocols

I. Synthesis of the Ligand Precursor: bis(3-phenyl-1H-inden-1-yl)dimethylsilane

This protocol describes the synthesis of the dimethylsilyl-bridged bis(3-phenylindene) ligand.

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Dichlorodimethylsilane (B41323) (Me₂SiCl₂)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Anhydrous hexanes

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Schlenk flask and line

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Sintered glass funnel

Procedure:

-

Deprotonation of this compound:

-

In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.0 eq) in hexanes dropwise via a syringe or dropping funnel.

-

Allow the reaction mixture to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. The formation of the lithium salt of this compound is indicated by a color change.

-

-

Reaction with Dichlorodimethylsilane:

-

Cool the solution of 3-phenyl-1H-indenyl lithium back down to -78 °C.

-

In a separate flask, dissolve dichlorodimethylsilane (0.5 eq) in anhydrous diethyl ether or THF.

-

Add the dichlorodimethylsilane solution dropwise to the lithium salt solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate (B1210297) mixtures) to obtain bis(3-phenyl-1H-inden-1-yl)dimethylsilane as a mixture of rac and meso isomers.

-

II. Synthesis of the ansa-Metallocene Catalyst: rac- and meso-[bis(3-phenyl-1H-inden-1-yl)dimethylsilyl]zirconium Dichloride

This protocol details the metallation of the ligand to form the zirconium complex.

Materials:

-

bis(3-phenyl-1H-inden-1-yl)dimethylsilane

-

n-Butyllithium (n-BuLi) in hexanes

-

Zirconium tetrachloride (ZrCl₄)

-

Anhydrous toluene (B28343)

-

Anhydrous hexanes

-

Anhydrous diethyl ether or THF

-

Cannula for liquid transfer

-

Schlenk flask and line

Procedure:

-

Dilithiation of the Ligand:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the bis(3-phenyl-1H-inden-1-yl)dimethylsilane (1.0 eq) in anhydrous diethyl ether or THF.

-

Cool the solution to -78 °C.

-

Slowly add n-butyllithium (2.0 eq) dropwise.

-

Stir the mixture at room temperature overnight to ensure complete formation of the dilithio salt.

-

-

Metallation with Zirconium Tetrachloride:

-

In a separate Schlenk flask, create a slurry of zirconium tetrachloride (1.0 eq) in anhydrous toluene.

-

Cool both the dilithio salt solution and the ZrCl₄ slurry to -78 °C.

-

Transfer the dilithio salt solution to the ZrCl₄ slurry via a cannula.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours.

-

-

Isolation and Purification of the Catalyst:

-

Remove the solvent under reduced pressure.

-

Extract the solid residue with a minimal amount of hot toluene and filter to remove lithium chloride.

-

The meso and rac isomers can often be separated by fractional crystallization from toluene due to their differing solubilities.[2][4]

-

Cool the toluene solution to induce crystallization. The less soluble isomer will precipitate first.

-

Isolate the crystals by filtration, wash with cold hexanes, and dry under vacuum.

-

The other isomer can be obtained by concentrating the mother liquor and further crystallization.

-

III. Protocol for Ethylene/1-Hexene Copolymerization

This protocol outlines a general procedure for the copolymerization of ethylene and 1-hexene using the synthesized ansa-metallocene catalyst and methylaluminoxane (B55162) (MAO) as a co-catalyst.

Materials:

-

rac-[bis(3-phenyl-1H-inden-1-yl)dimethylsilyl]zirconium dichloride

-

Methylaluminoxane (MAO) solution in toluene (e.g., 10 wt%)

-

Polymerization-grade ethylene

-

1-Hexene, freshly distilled and deoxygenated

-

Anhydrous heptane or toluene

-

Acidified methanol (B129727) (e.g., 5% HCl in methanol)

-

Methanol

-

High-pressure stainless-steel reactor equipped with a stirrer, temperature and pressure controls, and an injection system.

Procedure:

-

Reactor Preparation:

-

Thoroughly dry the reactor under vacuum and purge with high-purity ethylene.

-

Add anhydrous heptane or toluene to the reactor.

-

Introduce the desired amount of 1-hexene.

-

Pressurize the reactor with ethylene to the desired pressure (e.g., 15 bar) and heat to the reaction temperature (e.g., 70 °C).

-

-

Catalyst Activation and Polymerization:

-

In a separate Schlenk flask under an inert atmosphere, dissolve the zirconium complex in toluene.

-

In another flask, add the required amount of MAO solution.

-

Inject the MAO solution into the reactor, followed by the catalyst solution to initiate the polymerization. The Al/Zr molar ratio is typically high, for example, 1000:1.[1]

-

Maintain a constant ethylene pressure and temperature for the desired reaction time (e.g., 15 minutes).

-

-

Polymer Isolation and Characterization:

-

Terminate the polymerization by venting the ethylene and injecting acidified methanol.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

-

Filter the polymer, wash thoroughly with methanol, and dry in a vacuum oven at 60-80 °C until a constant weight is achieved.

-

Characterize the polymer for its molecular weight and MWD (by Gel Permeation Chromatography), comonomer incorporation (by ¹³C NMR), and thermal properties (by Differential Scanning Calorimetry).

-

Visualizations

Synthesis of the ansa-Metallocene Catalyst

Caption: Synthetic pathway for the ansa-metallocene catalyst from this compound.

Catalytic Cycle for Olefin Polymerization

Caption: Simplified catalytic cycle for olefin polymerization using an ansa-metallocene catalyst.

References

- 1. Meso- and Rac-[bis(3-phenyl-6-tert-butylinden-1-yl)dimethylsilyl]zirconium Dichloride: Precatalysts for the Production of Differentiated Polyethylene Products with Enhanced Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Meso- and Rac-[bis(3-phenyl-6- tert-butylinden-1-yl)dimethylsilyl]zirconium Dichloride: Precatalysts for the Production of Differentiated Polyethylene Products with Enhanced Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Meso- and Rac-[bis(3-phenyl-6-tert-butylinden-1-yl)dimethylsilyl]zirconium Dichloride: Precatalysts for the Production of Differentiated Polyethylene Products with Enhanced Properties | MDPI [mdpi.com]

Application of 3-Phenyl-1H-indene in Olefin Polymerization: A Detailed Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the application of 3-phenyl-1H-indene derivatives in olefin polymerization, focusing on their use as ligands in ansa-metallocene catalysts. Detailed experimental protocols for catalyst synthesis and polymerization of ethylene (B1197577) and propylene (B89431) are provided, along with a summary of key performance data.

Introduction: this compound as a Ligand Precursor

This compound and its substituted analogues are crucial precursors for the synthesis of ligands used in advanced single-site catalysts for olefin polymerization. Specifically, they form the basis for ansa-metallocene catalysts, which are organometallic compounds typically featuring a Group 4 metal (such as Zirconium, Titanium, or Hafnium) sandwiched between two cyclopentadienyl-type ligands linked by a bridging group.

The phenyl substituent on the indenyl framework significantly influences the electronic and steric properties of the resulting catalyst. This allows for precise control over the polymerization process, affecting catalyst activity, polymer molecular weight, and in the case of propylene polymerization, the stereochemistry (tacticity) of the resulting polymer. A prominent example of such a catalyst is rac-dimethylsilyl-bis(2-methyl-4-phenyl-1-indenyl)zirconium dichloride (rac-Me₂Si(2-Me-4-PhInd)₂ZrCl₂), which has demonstrated high activity and stereoselectivity.

Experimental Protocols

Synthesis of the Ligand and Metallocene Catalyst

The following protocols describe the synthesis of the 2-methyl-4-phenyl-1H-indene ligand and its subsequent conversion to the rac-Me₂Si(2-Me-4-PhInd)₂ZrCl₂ catalyst.

Protocol 2.1.1: Synthesis of 2-Methyl-4-phenyl-1H-indene

This synthesis is a multi-step process that can be achieved through various organic synthesis routes. A general approach involves the construction of the indene (B144670) skeleton followed by functionalization.

Materials:

-

Starting materials for the synthesis of the indanone precursor (e.g., via Friedel-Crafts acylation)

-

Reagents for the introduction of the methyl group (e.g., Grignard reagents or organolithium compounds)

-

Reagents for the reduction and dehydration to form the indene

General Procedure:

-

Synthesis of 4-phenyl-1-indanone: This intermediate can be synthesized through established routes, for example, by the cyclization of a suitable phenyl-substituted propanoic acid derivative.

-

Introduction of the methyl group: React the 4-phenyl-1-indanone with a methylating agent like methylmagnesium bromide (CH₃MgBr) to form the corresponding tertiary alcohol.

-